5-Methyl-1,4-oxazepane chemical structure and properties
5-Methyl-1,4-oxazepane chemical structure and properties
5-Methyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Medicinal Utility
Part 1: Executive Summary
5-Methyl-1,4-oxazepane (CAS: 1246494-21-2) is a privileged seven-membered saturated heterocycle belonging to the oxazepane family.[1] Unlike its six-membered morpholine analogue, the 1,4-oxazepane core offers unique conformational flexibility, allowing it to adopt distinct spatial arrangements that can maximize binding affinity in drug-target interactions.
This scaffold has emerged as a critical building block in modern drug discovery, particularly in the development of KRAS G12C inhibitors , iNOS antagonists , and Orexin receptor modulators . Its non-planar geometry provides a "3D-rich" character, escaping the "flatland" of traditional aromatic drug design, thereby improving solubility and metabolic stability.
Part 2: Chemical Identity & Physicochemical Profile
The introduction of a methyl group at the C5 position creates a chiral center, generating (R) and (S) enantiomers. This substitution breaks the symmetry of the ring, influencing both the lipophilicity and the preferred conformation of the molecule.
Table 1: Core Physicochemical Data
| Property | Value / Description | Source/Notes |
| IUPAC Name | 5-Methyl-1,4-oxazepane | |
| CAS (Racemic) | 1246494-21-2 | Free Base |
| CAS (HCl Salt) | 1246455-95-7 | Hydrochloride Salt |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| LogP (Predicted) | ~0.20 | Hydrophilic, good solubility |
| pKa (Base) | ~8.5 - 9.0 | Secondary amine |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Topological Polar Surface Area | 21.3 Ų | Good BBB permeability potential |
Part 3: Structural Analysis & Conformational Dynamics
The 1,4-oxazepane ring does not adopt a rigid chair conformation like cyclohexane. Instead, it exists in a dynamic equilibrium between twisted-chair (TC) and twisted-boat (TB) forms.
Conformational Preference
In 5-methyl-1,4-oxazepane, the C5-methyl group exerts significant steric control.
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Twisted-Chair (TC): Generally the global minimum.
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Substituent Effect: The methyl group at C5 preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like transannular interactions with the C3 and C7 hydrogens.
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Inversion Barrier: The energy barrier for ring inversion is relatively low (~6–8 kcal/mol), allowing the molecule to "mould" into protein binding pockets, a feature exploited in induced-fit binding scenarios.
Figure 1: Conformational Energy Landscape (Visualizing the dynamic equilibrium between conformers)
Caption: The 5-methyl substituent stabilizes the twisted-chair conformer by adopting a pseudo-equatorial orientation.
Part 4: Synthesis Strategies
Synthesizing 5-methyl-1,4-oxazepane requires overcoming the entropic penalty of forming a seven-membered ring. Two primary strategies are recommended: the modern SnAP Reagent approach for high-value library generation, and Classical Cyclization for scale-up.
Strategy A: SnAP Reagent Protocol (Modern & Versatile)
This method utilizes Stannyl Amine Protocol (SnAP) reagents.[2] It is modular, allowing the formation of the ring from an aldehyde and a specific amino-stannane reagent.
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Mechanism: Radical-mediated cyclization.
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Key Advantage: Mild conditions, high functional group tolerance.[3]
Strategy B: Intramolecular Cyclization (Scalable)
A traditional approach involving the cyclization of a linear amino-alcohol precursor, often requiring activation of the alcohol (e.g., as a mesylate or halide) followed by base-mediated ring closure.
Figure 2: Synthesis Pathways
Caption: Dual synthetic pathways allow for both rapid library generation (SnAP) and large-scale manufacturing (Cyclization).
Part 5: Experimental Protocols
Protocol A: Synthesis via SnAP Reagents (Small Scale/Library)
Best for: Creating substituted derivatives for SAR studies.
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Imine Formation:
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Dissolve the aldehyde (1.0 equiv) and the specific SnAP reagent (1.0 equiv) in CH₂Cl₂ (0.5 M).
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Add 4Å molecular sieves. Stir at room temperature (RT) for 2 hours.
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Filter through a plug of Celite to remove sieves. Concentrate in vacuo to yield the crude imine.
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Cyclization:
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Resuspend the crude imine in a mixture of CH₂Cl₂ and HFIP (4:1 ratio, 0.1 M).
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Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv).
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Stir at RT for 12–16 hours. The solution typically turns a deep blue/green.
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Workup:
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Quench with 10% aqueous NH₄OH. Extract with CH₂Cl₂ (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (MeOH/CH₂Cl₂ gradient).
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Protocol B: Synthesis via Diol Cyclization (Scale-Up)
Best for: Generating gram-quantities of the core scaffold.
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Precursor Preparation:
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React 3-aminopropan-1-ol with propylene oxide (1.1 equiv) in MeOH at 0°C to RT to form N-(3-hydroxypropyl)-1-aminopropan-2-ol.
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N-Protection:
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Protect the secondary amine with a Boc group (Boc₂O, Et₃N, DCM) to prevent N-alkylation side reactions.
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Cyclization (Intramolecular Etherification):
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Dissolve the N-Boc diol (1.0 equiv) in dry THF.
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Add NaH (2.2 equiv) slowly at 0°C. Stir for 30 min.
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Add TsCl (1.0 equiv) to selectively tosylate the primary alcohol (kinetic control) or use a specific leaving group strategy. Note: 7-membered ring closure is kinetically slow; high dilution (0.01 M) is recommended to prevent polymerization.
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Heat to reflux for 24 hours.
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Deprotection:
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Treat the cyclic N-Boc intermediate with 4M HCl in Dioxane to yield 5-methyl-1,4-oxazepane hydrochloride .
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Part 6: Medicinal Chemistry Applications
The 5-methyl-1,4-oxazepane scaffold is increasingly validated in high-impact therapeutic areas:
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KRAS G12C Inhibitors:
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iNOS Inhibitors:
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Oxazepane-based amidines have shown potency as selective inhibitors of inducible Nitric Oxide Synthase (iNOS), useful in treating inflammatory diseases.
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Orexin Receptor Antagonists:
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The 1,4-oxazepane core mimics the spatial arrangement of the diazepane ring found in Suvorexant, offering a distinct IP (Intellectual Property) space with potentially improved metabolic profiles.
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Part 7: References
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SnAP Reagents for the Synthesis of Piperazines and Morpholines.
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Source: Vo, C. V., et al. (2014). Journal of the American Chemical Society.[2]
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Context: Describes the foundational chemistry for SnAP reagents applicable to medium rings.
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KRAS Inhibitors (WO2024040109A2). [5]
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Source: World Intellectual Property Organization (2024).
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Context: Explicitly lists 5-methyl-1,4-oxazepane as a synthesized intermediate for KRAS drugs.
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Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
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Source: Kaliberda, O., et al. (2025).[6] ChemRxiv.
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Context: Discusses optimization of cyclization protocols for 1,4-oxazepanes.
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Conformational Analysis of N,N-disubstituted-1,4-diazepane Orexin Receptor Antagonists.
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Source: Bioorganic & Medicinal Chemistry Letters (2009).[7]
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Context: Provides the structural basis for the "twist-chair" conformation in related 7-membered heterocycles.
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Sources
- 1. 5-METHYL-1,4-OXAZEPANE [1246494-21-2] | Chemsigma [chemsigma.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. WO2024040109A2 - Kras inhibitors - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
